

Application Notes and Protocols for In Vivo Studies of Hsd17B13-IN-69

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Compound of Interest

Compound Name: Hsd17B13-IN-69

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For Researchers, Scientists, and Drug Development Professionals

Topic: **Hsd17B13-IN-69** Solubility and Formulation for In Vivo Studies

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[2][3] This has positioned HSD17B13 as a promising therapeutic target for the treatment of liver ailments. **Hsd17B13-IN-69** is an inhibitor of HSD17B13 with an IC₅₀ of $\leq 0.1 \mu\text{M}$ for estradiol and is intended for research into liver diseases such as NAFLD, NASH, and drug-induced liver injury.[4] This document provides a guide to the solubility and formulation of **Hsd17B13-IN-69** for in vivo research, based on available information for HSD17B13 inhibitors.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of Hsd17B13-IN-69 and Other Exemplary HSD17B13 Inhibitors

While specific quantitative solubility data for **Hsd17B13-IN-69** is not publicly available, Table 1 summarizes its known properties alongside those of other reported HSD17B13 inhibitors to provide a comparative overview. Researchers should determine the solubility of **Hsd17B13-IN-69** in various vehicles to establish the most suitable formulation for in vivo studies.

Compound Name	Molecular Formula	Molecular Weight	Target	IC50	Notes
Hsd17B13-IN-69	C21H14Cl2N4O2S	489.34	HSD17B13	≤ 0.1 μM (for estradiol)	Identified as Compound 11 in patent WO2022103960.[4]
BI-3231	Not specified	Not specified	HSD17B13	Single-digit nM (human, enzymatic)	Potent and selective chemical probe. Shows extensive liver tissue accumulation. [5]
EP-036332	Not specified	Not specified	HSD17B13	14 nM (human), 2.5 nM (mouse)	Preclinical candidate from Enanta Pharmaceuticals.[6]
EP-040081	Not specified	Not specified	HSD17B13	79 nM (human), 74 nM (mouse)	Preclinical candidate from Enanta Pharmaceuticals.[6]

Table 2: Solubility Profile of Hsd17B13-IN-69 (to be completed by the user)

This table is provided as a template for researchers to record their own solubility data for **Hsd17B13-IN-69** in common vehicles for in vivo studies.

Vehicle	Solvent Composition	Solubility (mg/mL) at RT	Solubility (mg/mL) at 37°C	Observations (e.g., clear solution, suspension)
Saline	0.9% NaCl in water			
PBS (pH 7.4)	Phosphate-Buffered Saline			
5% DMSO / 95% Saline	Dimethyl sulfoxide in saline			
10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline				
Corn Oil				
Other (specify)				

Experimental Protocols

General Protocol for In Vivo Formulation and Administration of HSD17B13 Inhibitors

The following is a general protocol for the formulation and administration of HSD17B13 inhibitors for in vivo studies in rodents, based on common practices for compounds with limited aqueous solubility. This protocol should be optimized for **Hsd17B13-IN-69** based on its determined solubility and the specific experimental design.

Materials:

- **Hsd17B13-IN-69**

- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300) or 400 (PEG400)
- Tween 80 (Polysorbate 80) or Cremophor EL
- Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Syringes and appropriate gauge needles for the intended route of administration

Procedure:

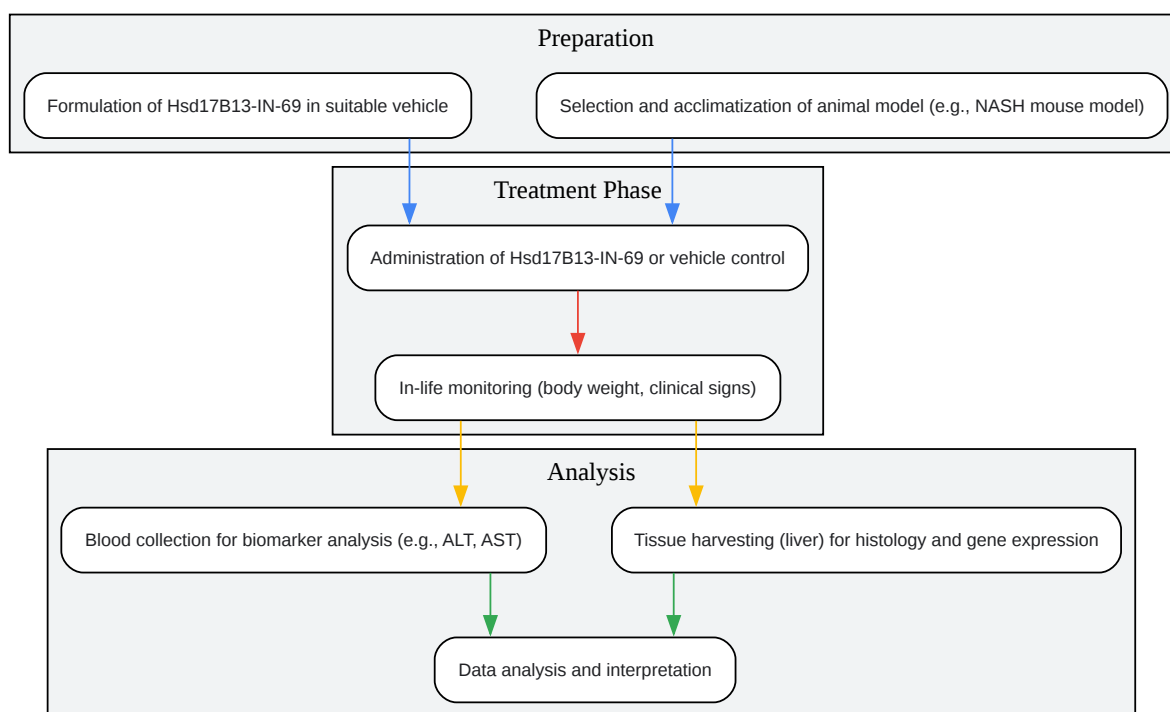
- Vehicle Preparation:
 - For a common vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, prepare the components in a sterile tube.
 - First, mix the DMSO and PEG300.
 - Add the Tween 80 and vortex thoroughly.
 - Finally, add the saline and vortex until a homogenous solution is formed.
- Compound Formulation:
 - Weigh the required amount of **Hsd17B13-IN-69** and place it in a sterile microcentrifuge tube.
 - Add a small amount of DMSO to first dissolve the compound.

- Gradually add the remaining vehicle components while continuously vortexing to prevent precipitation.
- If the compound does not fully dissolve, gentle warming (to 37°C) or sonication may be applied.
- Visually inspect the final formulation for any precipitation. If precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).
- Animal Dosing:
 - The choice of administration route (e.g., oral gavage, intraperitoneal injection, intravenous injection) will depend on the experimental goals and the pharmacokinetic properties of the compound.
 - For oral administration of HSD17B13 inhibitors, dosing has been reported in mouse models.^[7]
 - The dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for oral gavage in mice).
 - The dosing frequency will depend on the half-life of the compound. For compounds with a short half-life, multiple daily administrations may be necessary to maintain target engagement.^[5]

Example from Literature:

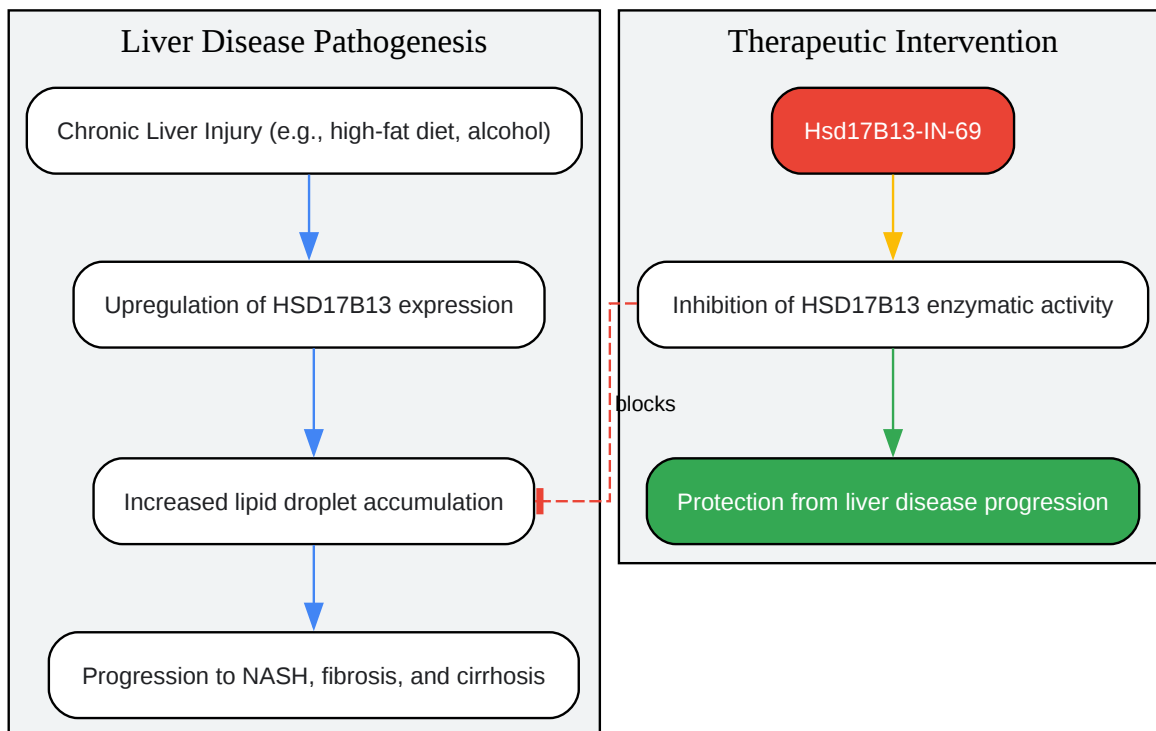
For other HSD17B13 inhibitors, such as EP-036332 and EP-040081, in vivo studies in mouse models of liver injury have been conducted with oral administration. Dosing regimens included 100 mg/kg twice daily (b.i.d) for EP-036332 and 10 or 100 mg/kg once daily (q.d.) for EP-040081.^[6]

Mandatory Visualizations



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Caption: Experimental workflow for in vivo evaluation of **Hsd17B13-IN-69**.



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Caption: Role of HSD17B13 in liver disease and therapeutic intervention.

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